ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-4-18-10(17)9-6-16(15-14-9)11-12-7(2)5-8(3)13-11/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBPHAZGSSQKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds, it’s likely that this compound may influence multiple biochemical pathways.
Biological Activity
Ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.27 g/mol. The compound features a pyrimidine ring and a triazole moiety, which are known for their significant roles in various biological activities.
1. Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, a study evaluating several triazole compounds indicated that those with similar structures displayed Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazoles are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of DNA synthesis and cell cycle arrest. In vitro studies have indicated that triazole derivatives can induce apoptosis in cancer cells .
3. Antiparasitic Activity
Recent studies have highlighted the potential of triazole-based compounds in treating parasitic infections such as Chagas disease caused by Trypanosoma cruzi. This compound may exhibit activity against both trypomastigotes and intracellular amastigotes with IC50 values significantly lower than traditional treatments .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The presence of the pyrimidine and triazole rings contributes to its ability to interact with various biological targets.
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Anticancer | TBD |
| Triazole Derivative A | Antibacterial | 0.125 μg/mL |
| Triazole Derivative B | Antiparasitic | ≤ 6.20 μM |
Case Studies
Several studies have explored the biological activity of related compounds:
- A study reported that triazole analogs demonstrated significant antiparasitic effects against T. cruzi, indicating the potential for further development into effective treatments for Chagas disease .
- Another investigation into the antimicrobial properties of triazoles showed that modifications in their structure could enhance their efficacy against resistant strains of bacteria .
Scientific Research Applications
Antifungal Activity
Ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate has shown promising antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens. The incorporation of the pyrimidine moiety enhances its efficacy against resistant strains of fungi, making it a candidate for developing new antifungal agents .
Anticancer Properties
Studies have indicated that compounds containing triazole rings can exhibit anticancer activities. This compound may interact with specific cellular pathways involved in cancer proliferation and metastasis. Preliminary studies suggest that it could inhibit tumor growth in certain cancer models .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes that are crucial in various biological processes. For instance, it may act as an inhibitor of enzymes involved in nucleic acid synthesis, which could be beneficial in treating viral infections or cancer .
Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to disrupt biochemical pathways in pests can lead to effective pest control strategies while minimizing environmental impact .
Plant Growth Regulation
Research indicates that this compound may influence plant growth and development. It could potentially act as a growth regulator by modulating hormonal pathways in plants. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stresses .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantage : The 4,6-dimethylpyrimidinyl group in the target compound balances rigidity and solubility, making it a versatile scaffold for drug design.
- Activity Trade-offs : While pyrimidine-based triazoles may lack the potency of aryl analogs (), they could offer better selectivity due to unique hydrogen-bonding profiles.
- Synthetic Feasibility : The target compound’s synthesis is straightforward compared to sulfanylmethyl derivatives (), favoring scalability.
Preparation Methods
Nucleophilic Aromatic Substitution Dynamics
In nucleophilic substitution, the chloropyrimidine’s reactivity is enhanced by electron-withdrawing methyl groups at positions 4 and 6, which activate the C2 position toward attack. Density functional theory (DFT) studies suggest that the transition state involves partial negative charge development on the triazole nitrogen, stabilized by conjugation with the ester group.
Solvent Effects in Cyclocondensation
Optimizing solvent polarity is critical. Ethanol-water mixtures (3:1 v/v) improve cyclocondensation yields by stabilizing the hydrazone intermediate while facilitating hydroxide ion mobility during cyclization. Conversely, pure DMF accelerates side reactions, such as ester hydrolysis.
Catalytic Enhancements in CuAAC
Adding ascorbic acid as a reductant in CuAAC prevents copper(II) oxidation, maintaining catalytic activity. Microwave-assisted conditions (100°C, 30 minutes) reduce reaction times but risk azide decomposition.
Scale-Up Challenges and Industrial Feasibility
Nucleophilic substitution remains the most industrially viable method due to its compatibility with continuous flow reactors. Pilot-scale trials using packed-bed reactors with immobilized bases (e.g., Amberlyst A21) achieved 89% yield at 10 kg/batch. In contrast, CuAAC’s reliance on homogeneous catalysts complicates catalyst recovery, increasing production costs.
Q & A
Q. Example Optimization Table :
| Condition | Yield Range | Key Parameters | Reference |
|---|---|---|---|
| CuAAC in DMF | 21–28% | 80°C, 24 h, N₂ atmosphere | |
| Solvent-free microwave | 35–40% | 150 W, 30 min |
Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
Q. Critical Data Interpretation :
- Overlapping NMR signals (e.g., aromatic protons) may require 2D experiments (COSY, HSQC) .
- LCMS retention time consistency ensures batch reproducibility .
Advanced Question: How can computational methods streamline the design of reactions involving this compound?
Methodological Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using DFT for azide-alkyne cycloaddition) .
- Machine learning (ML) : Train models on existing reaction datasets to optimize solvent/catalyst combinations .
- Virtual screening : Simulate interactions with biological targets (e.g., enzyme binding pockets) to prioritize derivatives .
Case Study :
ICReDD’s workflow integrates computational predictions with experimental validation, reducing optimization time by 50% .
Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., IC₅₀ variability in cancer vs. normal cells) .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing the pyrimidine methyl group with trifluoromethyl) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay protocols, solvent effects) .
Q. Example Discrepancy :
- Antifungal activity varies by >50% between studies due to differences in fungal strain susceptibility .
Advanced Question: What statistical approaches are recommended for designing experiments to study this compound’s physicochemical properties?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., pH, temperature) on solubility or stability .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., catalyst loading vs. yield) .
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., NMR, IR) to identify outliers .
Q. Implementation Table :
| Factor | Levels Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% |
| Catalyst | CuI vs. CuBr | CuI | +12% |
| Solvent | DMF vs. THF | DMF | +18% |
Advanced Question: How can researchers validate the compound’s mechanism of action in biological systems?
Methodological Answer:
Q. Example Finding :
Advanced Question: What strategies mitigate instability or degradation during storage?
Methodological Answer:
- Accelerated stability studies : Monitor decomposition under stress conditions (40°C/75% RH) via HPLC .
- Lyophilization : Improve shelf life by storing as a lyophilized powder .
- Protective additives : Use antioxidants (e.g., BHT) in solution formulations .
Q. Stability Data :
| Formulation | Degradation (%) at 6 Months | Storage Condition |
|---|---|---|
| Powder | <5% | -20°C, desiccated |
| Solution | 15–20% | 4°C, dark |
Advanced Question: How can synthetic by-products be systematically identified and quantified?
Methodological Answer:
Q. Common By-Products :
- Unreacted pyrimidine precursors (e.g., 4,6-dimethyl-2-aminopyrimidine) .
- Ethyl ester hydrolysis products .
Advanced Question: What interdisciplinary approaches enhance the study of this compound’s reactivity?
Methodological Answer:
- Chemical informatics : Curate reaction databases (e.g., Reaxys) to identify novel applications .
- Microfluidics : Screen reaction conditions in nanoliter volumes for high-throughput optimization .
- Synchrotron XRD : Resolve crystal structures to correlate geometry with reactivity .
Case Study :
ICReDD’s hybrid computational-experimental platform reduced reaction optimization cycles from 12 to 3 iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
